molecular formula C16H15N3OS B4541377 3-amino-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4541377
M. Wt: 297.4 g/mol
InChI Key: HVQVMZSGGYDAIJ-UHFFFAOYSA-N
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Description

3-Amino-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound known for its significant antiproliferative activity and is part of a broader class of compounds with potential pharmacological properties. Its synthesis, structure, and properties have been explored to understand its biological activities and potential therapeutic applications.

Synthesis Analysis

The compound and its derivatives are synthesized through various methods, involving the reaction of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with specific reagents or the cyclization of related chemical structures. These processes yield compounds with potential antianaphylactic and antiproliferative activities, highlighting their significance in medical research (Wagner et al., 1993), (van Rensburg et al., 2017).

Molecular Structure Analysis

Studies on the molecular structure of this compound and its analogs reveal intricate details about their chemical bonding, spatial arrangement, and potential for interactions with biological targets. This structural information is crucial for understanding the compound's mechanism of action at the molecular level (Dyachenko et al., 2019).

Chemical Reactions and Properties

3-Amino-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, producing a range of derivatives with diverse biological activities. These reactions include interactions with nucleophilic and electrophilic reagents, leading to new functionalized derivatives. These synthesized compounds exhibit a range of activities, including antiproliferative effects against specific cell lines, demonstrating their potential as therapeutic agents (Bakavolia et al., 2007).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are essential for its formulation and delivery in potential therapeutic applications. However, detailed studies specifically addressing the physical properties of 3-amino-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide were not directly found in the provided sources.

Chemical Properties Analysis

The chemical properties, including reactivity, chemical stability, and functional group transformations of this compound, are critical for its biological activity and pharmacological profile. Its ability to undergo specific chemical reactions makes it a valuable scaffold for developing new pharmacologically active agents (Lukina et al., 2017).

properties

IUPAC Name

3-amino-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-10(11-6-3-2-4-7-11)19-15(20)14-13(17)12-8-5-9-18-16(12)21-14/h2-10H,17H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQVMZSGGYDAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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